

Application Note: Determination of PRN-1008 IC50 using an In Vitro Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN-1008, also known as Rilzabrutinib, is a potent and selective, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) and Fc receptor signaling pathways, making it a key therapeutic target for various autoimmune diseases and B-cell malignancies.[3][4][5] PRN-1008 forms a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of BTK, leading to its inhibition.[3][5] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of PRN-1008 against BTK in a biochemical in vitro kinase assay format. The described luminescence-based assay, which measures the amount of ADP produced, is a robust and straightforward method for quantifying kinase activity and inhibition.

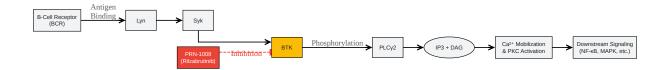
Principle of the Assay

The in vitro kinase assay quantifies the enzymatic activity of BTK by measuring the amount of Adenosine Diphosphate (ADP) produced during the phosphorylation of a substrate. The assay utilizes a recombinant human BTK enzyme and a generic tyrosine kinase substrate, such as poly(Glu, Tyr). The kinase reaction is initiated by the addition of Adenosine Triphosphate (ATP). In the presence of an inhibitor like **PRN-1008**, the kinase activity of BTK is reduced, leading to a decrease in ADP production. The amount of ADP is quantified using a commercially available kit, such as ADP-Glo™, which converts the generated ADP to ATP and then uses a



luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity. By testing a range of **PRN-1008** concentrations, a dose-response curve can be generated to determine the IC50 value.

Signaling Pathway of BTK



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Caption: Simplified BTK signaling pathway and the point of inhibition by **PRN-1008**.

Experimental Protocols Materials and Reagents



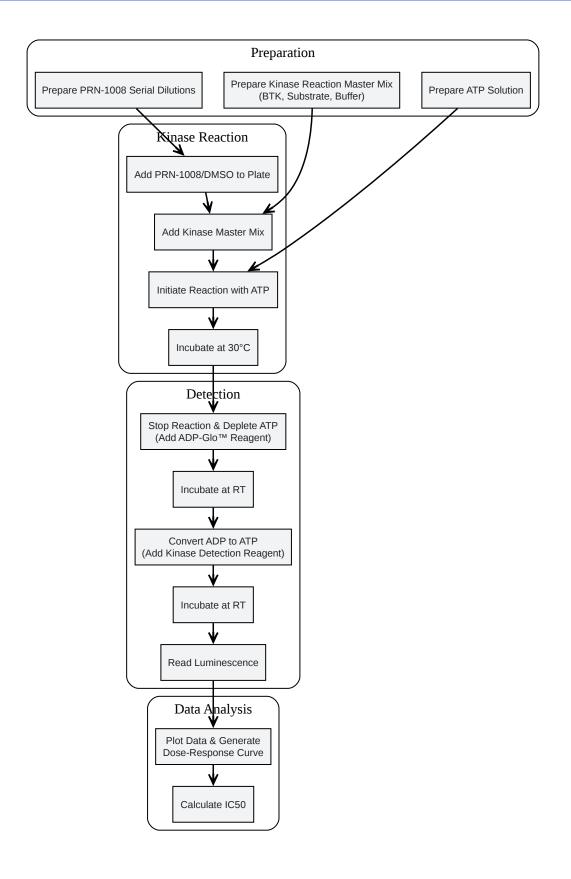
Reagent	Supplier (Example)	Catalog Number (Example)
Recombinant Human BTK	BPS Bioscience	40405
Poly(Glu, Tyr) 4:1 peptide substrate	Sigma-Aldrich	P0275
Adenosine Triphosphate (ATP)	Sigma-Aldrich	A7699
PRN-1008 (Rilzabrutinib)	Selleck Chemicals	S8530
ADP-Glo™ Kinase Assay Kit	Promega	V9101
Kinase Buffer (5X)	BPS Bioscience	79334
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D2650
Nuclease-free water	Thermo Fisher	AM9937
White, opaque 96-well or 384- well plates	Corning	3917 or 3572

Equipment

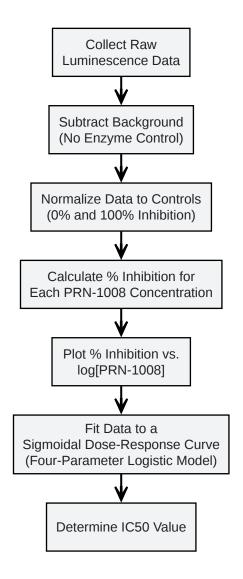
- Multichannel pipettes
- Plate reader capable of luminescence detection
- Incubator (30°C)
- Plate shaker (optional)

Experimental Workflow









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